molecular formula C22H17ClN2 B2476783 1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole CAS No. 338772-17-1

1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole

Cat. No.: B2476783
CAS No.: 338772-17-1
M. Wt: 344.84
InChI Key: GHKCVSVRDTUOQS-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced at the 1-position of the benzimidazole core through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride.

    Introduction of the 2-Chlorostyryl Group: The 2-chlorostyryl group can be introduced at the 2-position through a Heck coupling reaction between the benzimidazole derivative and 2-chlorostyrene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorostyryl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazoles.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorostyryl group may facilitate binding to hydrophobic pockets, while the benzimidazole core can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-styryl-1H-1,3-benzimidazole: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.

    1-benzyl-2-(2-bromostyryl)-1H-1,3-benzimidazole: Contains a bromine atom instead of chlorine, potentially altering its reactivity and interactions.

    1-benzyl-2-(2-methylstyryl)-1H-1,3-benzimidazole: Features a methyl group instead of chlorine, which may influence its hydrophobicity and binding properties.

Uniqueness

1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole is unique due to the presence of the chlorine atom in the styryl group, which can significantly impact its chemical reactivity and biological interactions. The chlorine atom can participate in halogen bonding and influence the compound’s overall electronic properties.

Properties

IUPAC Name

1-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-19-11-5-4-10-18(19)14-15-22-24-20-12-6-7-13-21(20)25(22)16-17-8-2-1-3-9-17/h1-15H,16H2/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKCVSVRDTUOQS-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.